molecular formula C10H20ClNO2 B2586915 Methyl5-aminocyclooctane-1-carboxylatehydrochloride CAS No. 2309459-89-8

Methyl5-aminocyclooctane-1-carboxylatehydrochloride

Cat. No.: B2586915
CAS No.: 2309459-89-8
M. Wt: 221.73
InChI Key: CAPYYTBFUGCOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of cyclooctane, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride typically involves the reaction of cyclooctanone with methylamine and subsequent esterification. The process can be summarized as follows:

    Cyclooctanone Reaction: Cyclooctanone is reacted with methylamine in the presence of a reducing agent to form 5-aminocyclooctanone.

    Esterification: The resulting 5-aminocyclooctanone is then esterified with methanol in the presence of an acid catalyst to form Methyl 5-aminocyclooctane-1-carboxylate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors for the initial reaction of cyclooctanone with methylamine.

    Continuous Flow Systems: Employing continuous flow systems for the esterification process to enhance efficiency and yield.

    Purification: Utilizing advanced purification techniques such as crystallization and recrystallization to obtain high-purity Methyl 5-aminocyclooctane-1-carboxylate hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted esters.

Scientific Research Applications

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar chemical properties.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with an amino and ester group but different ring structure.

Uniqueness

Methyl 5-aminocyclooctane-1-carboxylate hydrochloride is unique due to its eight-membered cyclooctane ring, which imparts distinct chemical and physical properties compared to smaller or larger ring systems.

This detailed article provides a comprehensive overview of Methyl 5-aminocyclooctane-1-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-aminocyclooctane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-4-2-6-9(11)7-3-5-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPYYTBFUGCOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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